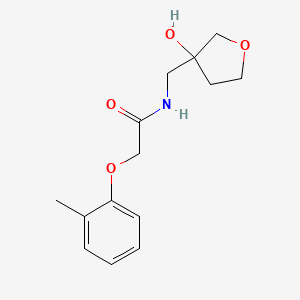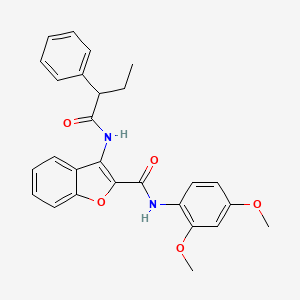
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, also known as CMI or compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. For example, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to bind to the estrogen receptor alpha (ERα), a receptor that is involved in the development and progression of breast cancer.
Biochemical and Physiological Effects:
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory mediators. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its versatility. It can be used as a probe to study the function of certain enzymes and receptors, as well as a potential therapeutic agent for various diseases. However, one of the limitations of using Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are many potential future directions for the study of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. One area of research could focus on improving the solubility of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate in aqueous solutions, which would make it easier to administer in vivo. Another area of research could focus on identifying new targets for Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate, which could expand its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate and its potential side effects.
Synthesis Methods
The synthesis of Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 2-chloro-4-methylbenzoic acid with indole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with methyl iodide to yield the final product, Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. It has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Methyl 1-(2-chloro-4-methylbenzoyl)-1H-indole-3-carboxylate has also been used as a probe to study the function of certain enzymes and receptors in the body.
properties
IUPAC Name |
methyl 1-(2-chloro-4-methylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-11-7-8-13(15(19)9-11)17(21)20-10-14(18(22)23-2)12-5-3-4-6-16(12)20/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHWAGHHYYRNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)
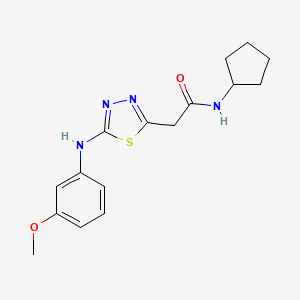
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)
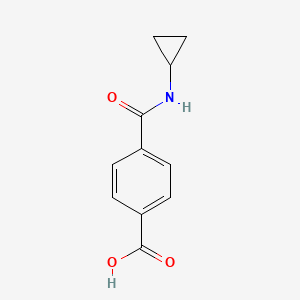
![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)
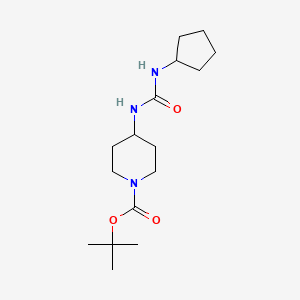
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)
![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)
![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)
